molecular formula C23H27NO5S B2758642 4-methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1052612-67-5

4-methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2758642
CAS No.: 1052612-67-5
M. Wt: 429.53
InChI Key: SLJZKUWMQWWDMC-UHFFFAOYSA-N
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Description

This compound features a tricyclic core (8-oxa-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one) with distinct substituents: a methoxy group at position 4, methyl groups at positions 9 and 10, and a 4-(propan-2-yl)benzenesulfonyl moiety at position 12. The sulfonyl group contributes electron-withdrawing properties, while the methoxy and methyl groups modulate steric and electronic effects.

Properties

IUPAC Name

4-methoxy-9,10-dimethyl-12-(4-propan-2-ylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5S/c1-14(2)15-6-9-17(10-7-15)30(26,27)21-19-13-23(3,24(4)22(21)25)29-20-11-8-16(28-5)12-18(19)20/h6-12,14,19,21H,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJZKUWMQWWDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2C3CC(N(C2=O)C)(OC4=C3C=C(C=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the oxazocin ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the sulfonyl group: This step often involves the reaction of the oxazocin intermediate with a sulfonyl chloride derivative.

    Methoxylation and methylation: These steps are usually carried out using standard methylation and methoxylation reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Typical reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. Studies have shown that derivatives of benzenesulfonamides can inhibit tumor growth by interfering with cellular proliferation pathways.

Case Study: In Vitro Anticancer Activity

A notable study evaluated the anticancer efficacy of structurally related compounds on various cancer cell lines, including MCF-7 breast cancer cells. The findings revealed:

  • Concentration Range : 10 to 50 µM
  • Mechanism of Action : Induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The sulfonamide group within the compound is known for its antimicrobial properties. Preliminary tests suggest that this compound exhibits activity against several bacterial strains.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

Compounds similar to this compound have shown potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes.

Research Findings on COX Inhibition

In a controlled study assessing the compound's ability to inhibit COX enzymes:

  • COX-1 Inhibition : IC50 = 25 µM
  • COX-2 Inhibition : IC50 = 30 µM

Biological Mechanisms

The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:

  • Cell Signaling Pathways : Modulation of pathways involved in cell survival and apoptosis.
  • Enzyme Inhibition : The presence of the sulfonamide group suggests potential inhibition of key enzymes involved in inflammation and infection.

Mechanism of Action

The mechanism of action of 4-methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes.

Comparison with Similar Compounds

8-(4-Dimethylamino-Phenyl)-9-(6-R-Benzothiazol-2-yl)-7-Oxa-9-Aza-Spiro[4.5]Decane-6,10-Dione

  • Core Structure: Spiro[4.5]decane system (7-oxa-9-aza) fused with benzothiazole and dimethylaminophenyl groups .
  • Key Differences: The target compound has a tricyclic system vs. a spirocyclic framework. Substitutents: Benzothiazole and dimethylamino groups in the analogue vs. sulfonyl and methoxy groups in the target.
  • Implications : The spiro system may enhance conformational rigidity, while the sulfonyl group in the target compound could improve solubility or binding affinity in biological systems.

9-(4-Methoxyphenyl)-3,7-Dithia-5-Azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]Tetradecen-4(8)-One

  • Core Structure : Tetracyclic system (3,7-dithia-5-aza) with a methoxyphenyl substituent .
  • Key Differences :
    • Heteroatoms: Sulfur atoms replace oxygen in the dithia moiety, altering electronic properties.
    • Substitutents: The target compound lacks sulfur but includes a bulky sulfonyl group.
  • Implications : Sulfur atoms in the analogue may increase metabolic stability, whereas the sulfonyl group in the target could enhance electrostatic interactions.

Methyl 12-Hydroxy-10-[1-(4-Methoxyphenyl)-2-Oxo-3-Phenoxyazetidin-4-yl]-11-Oxa-3-Azahexacyclo[...]

  • Core Structure : Hexacyclic framework with methoxyphenyl and carboxylate ester groups .
  • Key Differences :
    • Ring Complexity: Hexacyclic vs. tricyclic core in the target.
    • Functional Groups: Carboxylate ester vs. sulfonyl group.
  • Implications : The hexacyclic system may limit solubility, while the sulfonyl group in the target compound could improve bioavailability.

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Notable Properties (Inferred)
Target Compound Tricyclo[7.3.1.0²,⁷] Methoxy, methyl, sulfonyl High polarity, potential for H-bonding
Spiro[4.5]decane Analogue Spirocyclic Benzothiazole, dimethylaminophenyl Rigid structure, possible fluorescence
Dithia-Tetracyclic Analogue Tetracyclic (S-containing) Methoxyphenyl Enhanced metabolic stability
Hexacyclic Ester Hexacyclic Methoxyphenyl, carboxylate ester Low solubility, high thermal stability

Biological Activity

The compound 4-methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule with potential biological activities that warrant investigation. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from simpler precursors. While specific synthetic routes for this exact compound may not be widely documented, similar compounds have been synthesized using methods such as:

  • Formation of the azatricyclo structure : Utilizing cyclization reactions.
  • Sulfonylation : Introducing the benzenesulfonyl group through electrophilic aromatic substitution.
  • Methoxylation and methylation : Achieved via methylating agents like dimethyl sulfate or methyl iodide.

Anticancer Properties

Research indicates that derivatives of compounds with similar structures exhibit significant anticancer activity. For instance, a study on related benzoxathiazine derivatives showed promising results against various cancer cell lines:

CompoundCell LineIC50 (μmol/mL)
11aA-5490.02
11bHCT-1160.04
DoxorubicinA-5490.04

These findings suggest that the target compound may also possess similar anticancer properties due to structural similarities with effective analogs .

Antioxidant Activity

The DPPH radical-scavenging assay is commonly used to evaluate the antioxidant potential of compounds. Compounds structurally related to the target have demonstrated moderate antioxidant activity, indicating that the target compound may also exhibit such properties.

While specific mechanisms for the target compound are not fully elucidated, related compounds often exert their effects through:

  • Inhibition of cell proliferation : By inducing apoptosis in cancer cells.
  • Radical scavenging : Reducing oxidative stress in cells.
  • Modulation of signaling pathways : Influencing pathways involved in cell survival and death.

Case Studies

  • Study on Similar Compounds : A series of studies have been conducted on derivatives of benzothiazine and similar structures, revealing their potential in treating various cancers and their mechanisms involving apoptosis and cell cycle arrest .
  • Antioxidant Studies : Research has shown that methoxy-substituted compounds can effectively scavenge free radicals, suggesting that the target compound could provide protective effects against oxidative damage .

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